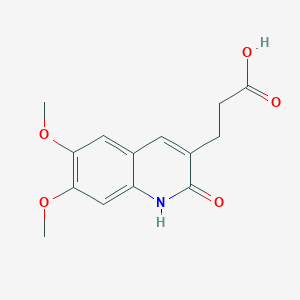

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-11-6-9-5-8(3-4-13(16)17)14(18)15-10(9)7-12(11)20-2/h5-7H,3-4H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXUAOYXTZJZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl₃ or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex quinolinone derivatives.

Medicine: Research has shown that derivatives of this compound exhibit analgesic properties, making it a candidate for pain management studies.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic properties are believed to be due to its ability to modulate pain receptors and pathways in the nervous system . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Core Heterocycle Modifications

- 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid (3) Structure: Lacks methoxy groups and features a propanoic acid directly linked to the quinolin-2-one core at position 1. Synthesis: Prepared via hydrolysis of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate using sodium hydroxide . Key Difference: Absence of methoxy substituents reduces steric hindrance and alters electronic properties compared to the target compound.

- 3-[(6-Methyl-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl)amino]-3-oxopropanoic Acid (15) Structure: Incorporates an indenoisoquinoline core with a methyl group at position 6 and a ketone-functionalized propanoic acid chain. Biological Relevance: Exhibits tyrosyl-DNA-phosphodiesterase (TDP) inhibitory activity, a trait linked to its planar indenoisoquinoline system .

Substituent Position and Type

- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid Derivatives Structure: Features a methyl group at position 2 of the quinoline ring and variable substituents (alkyl, carboxyl, acyl) at the α-position of the propanoic acid. Synthesis: Derived from 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinolin-4-one, highlighting the versatility of modifying the α-position for enhanced bioactivity .

- 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic Acid Hydrochloride Structure: Replaces the quinoline core with a benzimidazole ring, retaining dimethyl substituents at positions 6 and 5. Properties: The benzimidazole system enhances aromatic π-stacking interactions, while the hydrochloride salt improves solubility . Key Difference: Benzimidazole-based compounds often exhibit divergent biological activities (e.g., proton pump inhibition) compared to quinoline derivatives.

Biological Activity

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a synthetic compound belonging to the class of quinolinones. Quinolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound's unique structural features, particularly the presence of dimethoxy groups, enhance its lipophilicity and may influence its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |

| Molecular Formula | C14H15NO5 |

| CAS Number | 101382-62-1 |

| Molecular Weight | 273.28 g/mol |

Antiproliferative Effects

Research has shown that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that compounds similar to this compound can inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cell division and survival.

Analgesic Properties

The compound has been identified as a potential analgesic agent. Its action may be attributed to the modulation of pain receptors and inflammatory pathways in the nervous system. In vitro studies have demonstrated that derivatives of this compound can reduce pain response in animal models.

Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases. Research indicates that this compound may exhibit significant DPPH radical scavenging activity.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. The compound's ability to modulate the activity of enzymes involved in cell signaling and proliferation is a key aspect of its pharmacological profile.

Case Studies

Several studies have explored the biological effects of related quinoline derivatives:

- Study on Antiproliferative Activity : A series of quinoline derivatives were synthesized and tested against MCF-7 and HeLa cells. The most active compounds exhibited IC50 values ranging from 0.15 to 1.4 µM against these cancer cell lines .

- Analgesic Activity Assessment : In a model assessing pain response, derivatives showed a significant reduction in pain behavior compared to control groups.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-Hydroxyquinolinone Derivatives | Analgesic | Varies |

| N-benzyl-4-hydroxy-6,7-dimethoxyquinoline | Enhanced analgesic activity | Lower than parent compound |

| 3-(Quinolin-3-yloxy)-propanoic acid | Moderate antiproliferative activity | Higher than 10 |

Q & A

Q. What are the established synthetic routes for 3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including condensation of substituted quinoline precursors with propanoic acid derivatives. Key steps involve protecting the quinoline ring’s oxygen functionalities (e.g., methoxy groups) to prevent side reactions. For example, cyclization under acidic conditions (e.g., H₂SO₄) followed by deprotection yields the target molecule. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for quinoline to propanoic acid derivative) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : - and -NMR to identify methoxy groups (δ ~3.8–4.0 ppm) and the dihydroquinolinone ring system (δ 6.7–7.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1212 for C₁₅H₁₆NO₅).

- X-ray Crystallography : For unambiguous confirmation of the 2-oxo-1,2-dihydroquinoline core and substituent positioning .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (>24 hours) or basic conditions (pH >9). For biological assays, prepare stock solutions in DMSO (10 mM) and store at –20°C with desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic pathway to address low yields in the final cyclization step?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while improving yield by 15–20%.

- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding affinity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases).

- QSAR Modeling : Correlate structural features (e.g., methoxy group positioning) with activity data from analogs.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize experimental validation .

Q. How should contradictory data on the compound’s cytotoxicity be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, MTT vs. ATP-based viability assays). To address this:

Q. What experimental designs are recommended for studying the compound’s environmental fate in ecotoxicology?

Methodological Answer: Adopt tiered testing per OECD guidelines:

Abiotic Degradation : Assess hydrolysis/photolysis rates under simulated sunlight (λ = 290–800 nm).

Bioaccumulation : Use Daphnia magna models to determine BCF (bioconcentration factor).

Trophic Transfer : Evaluate metabolite persistence in soil-water systems via LC-MS/MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across pharmacological studies?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.